

GNE-617: A Technical Overview of a Potent NAMPT Inhibitor

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Compound of Interest		
Compound Name:	GNE-617	
Cat. No.:	B607690	Get Quote

South San Francisco, CA – **GNE-617** is a potent and selective, orally bioavailable inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular metabolism. [1][2] Developed by Genentech, this compound has been investigated as a potential therapeutic agent for cancer. **GNE-617** exerts its cytotoxic effects by depleting the cellular pool of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, thereby leading to cell death.[3][4]

Mechanism of Action and Cellular Effects

GNE-617 is a competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory concentration (IC50) of 5 nM.[2][5] NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM) back into NAD+.[6][7] By blocking this enzyme, **GNE-617** effectively halts the primary route of NAD+ regeneration in many cancer cells.

This inhibition leads to a rapid and sustained depletion of intracellular NAD+ levels.[3][4] In various cancer cell lines, treatment with **GNE-617** resulted in a greater than 95% reduction in NAD+ levels within 25 to 39 hours.[4] The depletion of NAD+ is followed by a significant drop in adenosine triphosphate (ATP) levels, with a greater than 95% reduction observed by 41 to 76 hours.[4] The loss of these essential molecules disrupts cellular energy metabolism and signaling, ultimately triggering cell death. Studies have shown that this cell death predominantly occurs through oncosis, a form of necrotic cell death characterized by plasma membrane swelling and the formation of organelle-free blisters.[4]



Preclinical Pharmacokinetics and Efficacy

GNE-617 has demonstrated acceptable preclinical pharmacokinetic properties across multiple species.[1] It exhibits moderate plasma clearance in mice and rats, and low clearance in dogs and monkeys.[1] The oral bioavailability was found to be 29.7% in mice, 33.9% in rats, 65.2% in dogs, and 29.4% in monkeys.[1]

In vivo studies using tumor xenograft models have shown robust anti-tumor activity. For instance, in a Colo-205 colorectal cancer xenograft model, an oral dose of 15 mg/kg administered twice daily resulted in 57% tumor growth inhibition.[1] **GNE-617** has shown efficacy in both NAPRT1-proficient and NAPRT1-deficient tumor models.[2] NAPRT1 is an enzyme in an alternative NAD+ synthesis pathway, and its deficiency renders cancer cells more dependent on the NAMPT pathway, potentially making them more susceptible to NAMPT inhibitors like **GNE-617**.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for **GNE-617** from preclinical studies.

Table 1: In Vitro Potency of GNE-617



Parameter	Cell Line/Target	Value	Reference(s)
Biochemical IC50	Purified Human NAMPT	5 nM	[2][3][5]
NAD Depletion EC50	PC3 (prostate)	0.54 nM	[2]
HT-1080 (fibrosarcoma)	4.69 nM	[2]	
MiaPaCa-2 (pancreatic)	1.83 nM	[2]	
HCT-116 (colorectal)	1.05 nM	[2]	
Colo205 (colorectal)	0.88 nM	[2]	
Calu6 (lung)	1.25 nM	[2]	
ATP Depletion EC50	PC3 (prostate)	2.16 nM	[2]
HT-1080 (fibrosarcoma)	9.35 nM	[2]	
MiaPaCa-2 (pancreatic)	5.21 nM	[2]	
HCT-116 (colorectal)	4.58 nM	[2]	
Colo205 (colorectal)	3.55 nM	[2]	
Calu6 (lung)	4.38 nM	[2]	
Cell Viability EC50	PC3 (prostate)	2.7 nM	[2][5]
HT-1080 (fibrosarcoma)	2.1 nM	[2][5]	
MiaPaCa-2 (pancreatic)	5.98 nM	[2]	
HCT-116 (colorectal)	2.0 nM	[2][5]	
U251 (glioblastoma)	1.8 nM	[5]	



Table 2: Preclinical Pharmacokinetic Parameters of GNE-617

Species	Plasma Clearance (mL/min/kg)	Oral Bioavailability (%)	Reference(s)
Mouse	36.4	29.7	[1]
Rat	19.3	33.9	[1]
Dog	4.62	65.2	[1]
Monkey	9.14	29.4	[1]

Table 3: In Vivo Efficacy of GNE-617

Xenograft Model	Dose	Dosing Schedule	Tumor Growth Inhibition	Reference(s)
Colo-205 (colorectal)	15 mg/kg	Twice Daily (BID), Oral	57%	[1]
HT-1080 (fibrosarcoma)	20 mg/kg	Once Daily (QD), Oral	>98% NAD inhibition	[2]
HT-1080 (fibrosarcoma)	30 mg/kg	Once Daily (QD), Oral	>98% NAD inhibition	[2]
PC3 (prostate)	30 mg/kg	Single Dose, Oral	85% NAD reduction at 24h	[9]
HT-1080 (fibrosarcoma)	30 mg/kg	Single Dose, Oral	85% NAD reduction at 24h	[9]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

NAMPT Biochemical Assay



The inhibitory activity of **GNE-617** on purified human NAMPT was determined using a biochemical assay. The assay measures the production of NAD+ from nicotinamide and phosphoribosyl pyrophosphate (PRPP).

- Recombinant human NAMPT enzyme is incubated with varying concentrations of **GNE-617**.
- The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and PRPP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is then quenched, and the amount of NAD+ produced is quantified. This is typically done using a coupled enzymatic reaction that generates a fluorescent or luminescent signal proportional to the NAD+ concentration.
- The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular NAD+ and ATP Level Measurement

The effect of **GNE-617** on cellular NAD+ and ATP levels was assessed in various cancer cell lines.

- Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of GNE-617 or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
- For NAD+ measurement, cells are lysed, and the lysates are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the absolute levels of NAD+.[3]
- For ATP measurement, a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®) is typically used. This assay generates a luminescent signal that is proportional to the amount of ATP present.
- EC50 values for NAD+ and ATP depletion are determined by plotting the percentage of reduction against the log of GNE-617 concentration.



Cell Viability Assay

The cytotoxic effect of **GNE-617** on cancer cell lines was determined using a cell viability assay.

- Cells are seeded in multi-well plates and treated with a serial dilution of GNE-617.
- After a defined incubation period (typically 72 to 96 hours), cell viability is assessed.
- Commonly, a reagent such as resazurin (e.g., alamarBlue®) or a tetrazolium salt (e.g., MTT) is added. These compounds are metabolically reduced by viable cells to a fluorescent or colored product, respectively.
- The signal is measured using a plate reader, and the percentage of viable cells relative to the vehicle-treated control is calculated.
- The EC50 value, representing the concentration of GNE-617 that causes a 50% reduction in cell viability, is calculated.

Xenograft Tumor Models

The in vivo anti-tumor efficacy of **GNE-617** was evaluated in mouse xenograft models.

- Human cancer cells (e.g., Colo-205, HT-1080, PC3) are subcutaneously implanted into immunocompromised mice.
- When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
- **GNE-617** is formulated in a suitable vehicle (e.g., a mixture of PEG400, water, and ethanol) and administered to the treatment groups, typically by oral gavage, at specified doses and schedules.[2] The control group receives the vehicle alone.
- Tumor volumes are measured regularly using digital calipers.[2] Animal body weights are also monitored as an indicator of toxicity.
- At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

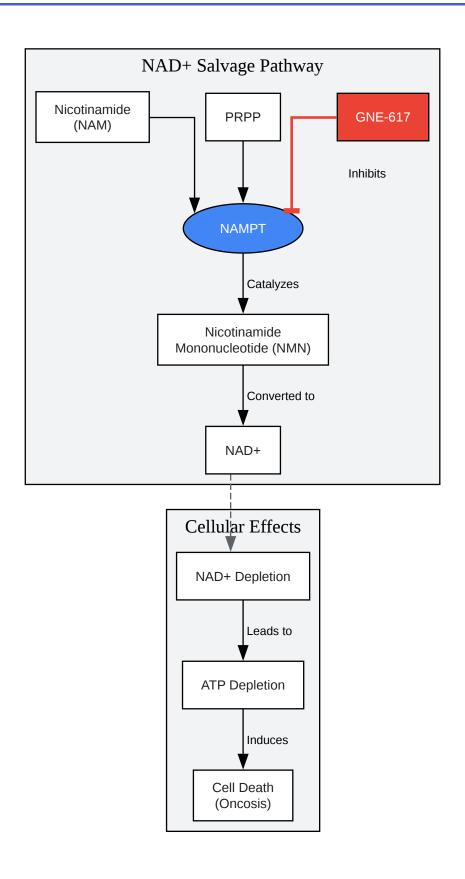


• For pharmacodynamic studies, tumors may be harvested at specific time points after dosing to measure NAD+ levels by LC-MS/MS.[9]

Visualizations

The following diagrams illustrate key aspects of **GNE-617**'s mechanism and development.

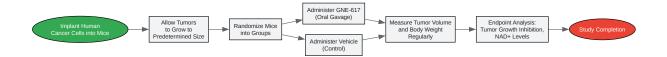




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Caption: Mechanism of action of GNE-617 in the NAD+ salvage pathway.

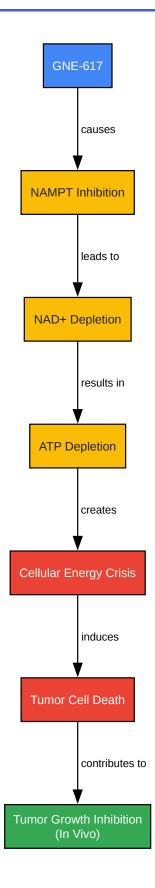




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Caption: Experimental workflow for in vivo efficacy testing in xenograft models.





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Caption: Logical progression from ${\bf GNE-617}$ administration to anti-tumor effect.



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